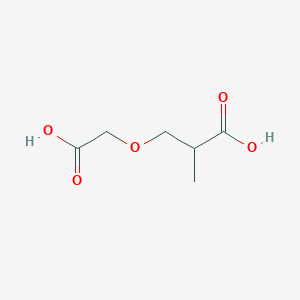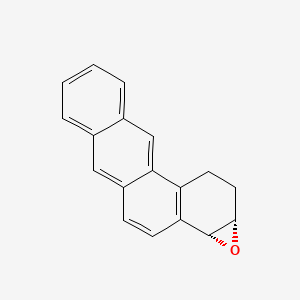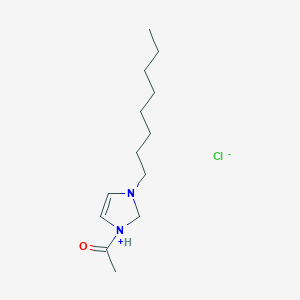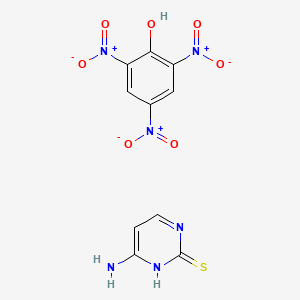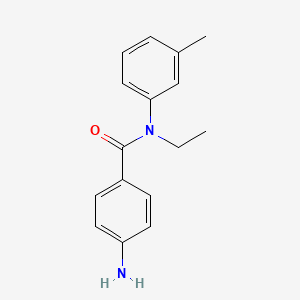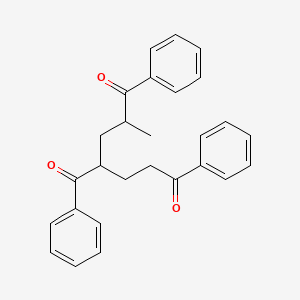![molecular formula C13H16Cl2 B14491860 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene CAS No. 63289-86-1](/img/structure/B14491860.png)
2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene is an organic compound characterized by the presence of a dichlorocyclopropyl group attached to a trimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 1,3,5-trimethylbenzene with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired cyclopropyl derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and recrystallization are employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dichlorocyclopropyl group to a cyclopropylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorocyclopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The dichlorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- (3-Methyl-2,2-dichlorocyclopropyl)benzene
- 2-(3-Phenyl-2,2-dichlorocyclopropyl)-1,3-dioxolane
- 5,5-Dimethyl-2-(3-phenyl-2,2-dichlorocyclopropyl)-1,3-dioxane
Comparison: Compared to similar compounds, 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene is unique due to its trimethylbenzene core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
63289-86-1 |
|---|---|
Molecular Formula |
C13H16Cl2 |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
2-[(2,2-dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H16Cl2/c1-8-4-9(2)12(10(3)5-8)6-11-7-13(11,14)15/h4-5,11H,6-7H2,1-3H3 |
InChI Key |
GUVZKZJETGHYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2CC2(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



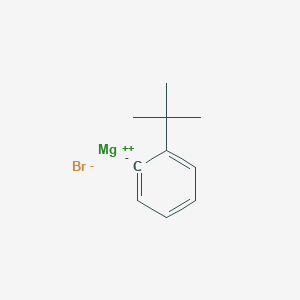
![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
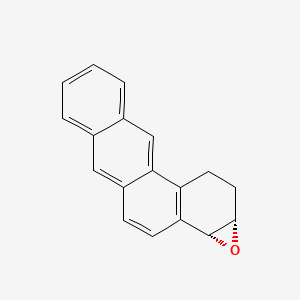
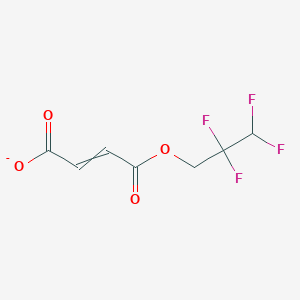
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
